molecular formula C7H9NO2 B1278220 2-Amino-5-methoxyphenol CAS No. 40925-70-0

2-Amino-5-methoxyphenol

Cat. No. B1278220
CAS RN: 40925-70-0
M. Wt: 139.15 g/mol
InChI Key: AOWNYDDZDLTCGB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxyphenol is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of more complex molecules. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenol ring, which allows it to participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of derivatives of 2-amino-5-methoxyphenol has been explored in several studies. For instance, a practical synthesis of 2-amino-5-methoxylpropiophenone, which is closely related to 2-amino-5-methoxyphenol, was achieved in a five-step process starting from 3-chloropropiophenone, with an overall yield of 45% . This demonstrates the feasibility of synthesizing complex molecules from simpler ones like 2-amino-5-methoxyphenol.

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-5-methoxyphenol has been elucidated using various spectroscopic techniques. For example, the structure of a Schiff base derived from 2-amino-5-methoxyphenol was characterized by IR, ^1H NMR, and X-ray single crystal diffraction, revealing its crystalline nature in the monoclinic system . Similarly, the crystal structure of another Schiff base, 2-{(2′-aminobenzyl)iminoethyl}-5-methoxyphenol, was determined by single crystal X-ray crystallography, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

2-Amino-5-methoxyphenol can undergo various chemical reactions, particularly those involving its amino and methoxy functional groups. For instance, it can participate in condensation reactions to form Schiff bases, as demonstrated in the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol and other related compounds . These reactions are typically facilitated by the presence of the amino group, which can react with carbonyl compounds to form imines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-methoxyphenol derivatives are influenced by their molecular structure. For example, the water solubility of phosphino amino acids derived from 2-phosphinophenols increases with the number of hydrophilic groups . The crystallographic studies of Schiff bases related to 2-amino-5-methoxyphenol provide insights into their conformation and the presence of intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect their physical properties and reactivity .

Scientific Research Applications

Antibacterial Activities

A study synthesized 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its metal complexes, revealing that the complexes, particularly those of Mn2+, exhibited strong antibacterial activity against Escherichia coli (Li-fen, 2011).

Thermochemical and Hydrogen Bond Studies

Methoxyphenols, including 2-methoxyphenol derivatives, have been studied for their strong intermolecular and intramolecular hydrogen bonds, relevant in various antioxidants and biologically active molecules. These studies included thermochemical, spectroscopic, and quantum-chemical analyses (Varfolomeev et al., 2010).

Synthesis of Pharmaceutical Compounds

The compound has been used in the synthesis of various pharmaceutical compounds. For instance, a practical synthesis approach for 2-amino-5-methoxylpropiophenone, starting from 3-chloropropiophenone, was developed, demonstrating its utility in pharmaceutical synthesis (Yu et al., 2011).

Fluorescent Probes for Sensing Applications

Studies have developed fluorescent probes containing amino groups, including 5-((4-amino-6-methoxy-1,3,5-triazin-2-yl)amino)isophthalic acid, for the selective and ultrafast detection of trinitrophenol (TNP) in water. This highlights the role of methoxyphenol derivatives in developing sensitive environmental sensors (Das & Mandal, 2018).

Antimicrobial Schiff Base Ligands

Imino-4-Methoxyphenol Thiazole derived Schiff bases have been synthesized and tested for their antibacterial and antifungal activities, indicating their potential use in antimicrobial applications (Vinusha et al., 2015).

Sorbent Material for Phenol Separation

Polymeric sorbents, including those functionalized with 5-amino-2-methoxyphenol, have been developed for the selective and efficient removal of phenols from aqueous streams, showing applications in environmental remediation and bioethanol production (Qiu et al., 2010).

Recovery of Cobalt using Activated Carbon

Activated carbon modified with 2-hydroxy-5-methoxy benzoic acid has been used for the efficient removal of cobalt ions from aqueous solutions, demonstrating the utility of methoxyphenol derivatives in water treatment and metal recovery processes (Gunjate et al., 2020).

Safety And Hazards

2-Amino-5-methoxyphenol is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing personal protective equipment .

Relevant Papers There are several papers related to 2-Amino-5-methoxyphenol and similar compounds. For instance, a paper titled “Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols” discusses the synthesis and potential biological activities of m-aryloxy phenols . Another paper discusses the synthesis of 2-Amino-5-methylphenol .

properties

IUPAC Name

2-amino-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWNYDDZDLTCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433081
Record name 2-Amino-5-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxyphenol

CAS RN

40925-70-0
Record name 2-Amino-5-methoxyphenol
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Record name 2-Amino-5-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methoxyphenol
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Synthesis routes and methods I

Procedure details

Subsequently, a mixture of 5-methoxy-2-nitrophenol (7.47 g) and 10% Pd/C (1.87 g) was prepared in an ethyl acetate/ethanol (100 mL, 1:1 v/v) mixture. The resulting slurry was stirred under an H2 atmosphere for 3.5 h at room temperature. Hydrogen was subsequently purged from the reaction flask and the reaction mixture was filtered through Celite. After washing the celite pad with additional solvent, volatiles in the resultant filtrate were removed in vacuo to give 2-amino-5-methoxyphenol (6.03 g, 98%).
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
catalyst
Reaction Step One
Name
ethyl acetate ethanol
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

General experimental procedure for the preparation of 6-methoxybenzo[d]oxazol-2-amine: A mixture of 5-methoxy-2-nitrophenol (0.51 g, 3.02 mmol), Pd/C (10% by weight, 70 mg), and HOAc (cat. amount) in MeOH (30 mL) was hydrogenated under H2 at room temperature for 2 hrs, and then was filtered through a short Celite pad. The filtrate was concentrated in vacuo to provide 2-amino-5-methoxyphenol as a brown solid (0.42 g, 100%). 1H NMR (CDCl3, 400 MHz) δ 6.79 (d, J=8.4 Hz, 1H), 6.44 (d, J=2.8 Hz, 1H), 6.35 (dd, J=8.4, 2.8 Hz, 1H), 3.74 (s, 3H). This product was used directly in the next step without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methoxyphenol
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Reactant of Route 6
2-Amino-5-methoxyphenol

Citations

For This Compound
69
Citations
A Nakanishi, H Naganuma, J Kondo… - … of Chromatography A, 1992 - Elsevier
… In this work, 2-amino-5-methoxyphenol was obtained by reduction using sodium hydrosulphite. The aminophenol reacted with ethyl pyruvate under mild conditions and gave the …
Number of citations: 18 www.sciencedirect.com
RJ Maleski - Synthetic communications, 1993 - Taylor & Francis
… Several excellent procedures'-3 for converting 2-amino-5-methoxyphenol (4) to 6-methoxy-2(3H)-benzoxazolone (5), a compound of significant agricultural intere ~ t , ~ have recently …
Number of citations: 18 www.tandfonline.com
O Wahlroos, AI VIRTANEN - Acta Chemica Scandinavica, 1958 - actachemscand.org
… 3 and 4 are also seen the spectra of 0-aminophenol and 2-amino-5methoxyphenol oxidized in the air. Th e latter compound also showed a maximum at 460 my. It is seen that the …
Number of citations: 35 actachemscand.org
EH Allen, SK Laird - The Journal of Organic Chemistry, 1971 - ACS Publications
… to prepare theimmediate precursor of IV, 2-amino-5-methoxyphenol hydrochloride (III), in … Preparation of 2-Amino-5-methoxyphenol Hydrochloride (III) for Fusion with Urea.—2-Nitroso-5-…
Number of citations: 18 pubs.acs.org
P Kumar, RW Gagliardo, WS Chilton - Journal of chemical ecology, 1993 - Springer
… The proposed structure 4b is essentially an oxidative dimer of 2-amino-5-methoxyphenol derived from MBOA, but requires the selective loss of one of two methoxyls. A microbial …
Number of citations: 60 link.springer.com
E Platter, M Lawson, C Marsh, MH Sazinsky - Archives of biochemistry and …, 2011 - Elsevier
… The most electron donating compound, 2-amino-5-methoxyphenol, exhibited the greatest k cat,app while the most electron withdrawing compound, 2-amino-5-nitrophenol, exhibited the …
Number of citations: 28 www.sciencedirect.com
H Ulrich, R Richter - The Journal of Organic Chemistry, 1971 - ACS Publications
… to prepare theimmediate precursor of IV, 2-amino-5-methoxyphenol hydrochloride (III), in … Preparation of 2-Amino-5-methoxyphenol Hydrochloride (III) for Fusion with Urea.—2-Nitroso-5-…
Number of citations: 1 pubs.acs.org
A Friebe, V Vilich, L Hennig, M Kluge… - Applied and …, 1998 - Am Soc Microbiol
… )-malonamic acid methyl ester (compound 2), we added dropwise to a solution of 10 mmol of 2-aminophenol (for the synthesis of compound 1) or 2-amino-5-methoxyphenol (for the …
Number of citations: 130 journals.asm.org
JD RICHEY, AJ SCISM, AL CASKEY… - Agricultural and …, 1975 - jstage.jst.go.jp
6-Methoxy-2-benzoxazolinone(MBOA)(4) is obtained from the breakdown of 2, 4-di hydroxy-7-methoxy-2H-1, 4-benzoxazin-3(4H)-one (DIMBOA) in aqueous solution. 3, 4) DIMBOA …
Number of citations: 17 www.jstage.jst.go.jp
HE GAHAGAN III - 1966 - search.proquest.com
… The hydrochloride of 2-amino5-methoxyphenol was obtained when MBOA was hydrolyzed with NaOH and then acidified with HCl (6). BOA and MBOA did not react with Feci, or with 2,4-…
Number of citations: 2 search.proquest.com

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